1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1245643-41-7 |
|---|---|
Molecular Formula |
C10H6ClFN2O2 |
Molecular Weight |
240.62 g/mol |
IUPAC Name |
1-chloro-7-fluoro-6-methyl-5-nitroisoquinoline |
InChI |
InChI=1S/C10H6ClFN2O2/c1-5-8(12)4-7-6(9(5)14(15)16)2-3-13-10(7)11/h2-4H,1H3 |
InChI Key |
NXBKLHYHGJJBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C=CN=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Nitration
- Objective : Introduce the nitro group (-NO₂) into the isoquinoline ring.
- Reagents : Fuming nitric acid or a mixture of concentrated nitric and sulfuric acids.
- Conditions : Controlled temperature (usually below 0°C) to prevent over-nitration.
- Challenges : The process requires careful handling due to the corrosive and hazardous nature of the reagents.
Halogenation
- Objective : Introduce chlorine and fluorine atoms at specific positions in the isoquinoline ring.
- Reagents : Chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) and fluorinating agents (e.g., Selectfluor or HF-based reagents).
- Conditions : Reaction conditions are often optimized to ensure regioselectivity and minimize side reactions.
Alkylation
- Objective : Introduce the methyl group at position 6 of the isoquinoline ring.
- Reagents : Methylating agents such as methyl iodide or dimethyl sulfate.
- Conditions : The reaction is typically catalyzed by bases like potassium carbonate or sodium hydride.
Stepwise Synthesis
A stepwise approach can be outlined as follows:
| Step | Reaction | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Nitration | Fuming nitric acid at low temperature | Adds the nitro group selectively at position 5. |
| 2 | Halogenation | Thionyl chloride for chlorination; Selectfluor for fluorination | Ensures selective halogen substitution at positions 1 and 7. |
| 3 | Alkylation | Methyl iodide with a base catalyst | Introduces a methyl group at position 6. |
Alternative Synthetic Routes
Direct Substitution on Isoquinoline Derivatives
An alternative route involves starting from pre-functionalized isoquinoline derivatives:
- Begin with a chlorinated isoquinoline derivative.
- Perform selective fluorination using mild fluorinating agents.
- Introduce the nitro group via nitration, followed by methylation.
One-Pot Multi-Step Reactions
One-pot reactions combining nitration, halogenation, and alkylation steps have been explored for related compounds to simplify synthesis and improve yields.
Optimization Strategies
To improve yield and selectivity:
- Use milder reagents for halogenation and nitration to reduce by-products.
- Employ catalysts such as Lewis acids (e.g., AlCl₃) for regioselectivity.
- Optimize reaction times and temperatures for each step.
Research Findings on Synthesis
While specific protocols for synthesizing this compound are limited, studies on similar isoquinoline derivatives suggest that:
- The electron-withdrawing nitro group significantly influences reactivity, facilitating regioselective halogenations.
- Fluorination often requires specialized reagents due to its high activation energy compared to other halogens.
Summary Table of Key Parameters
| Reaction Step | Reagent(s) | Temperature Range | Key Challenges |
|---|---|---|---|
| Nitration | Fuming HNO₃ | -10°C to 0°C | Over-nitration |
| Chlorination | Thionyl chloride | Room temperature | Side reactions |
| Fluorination | Selectfluor | Elevated (~50°C) | Low reactivity of fluorine |
| Alkylation | Methyl iodide | Room temperature | Regioselectivity |
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 5 undergoes reduction to an amino group under mild conditions:
-
Method : Stannous chloride (SnCl₂) in HCl or other acidic media .
-
Mechanism : Stepwise reduction (nitro → nitroso → hydroxylamine → amino).
-
Example Data :
Nucleophilic Substitution
The nitro group’s electron-withdrawing effect may enable nucleophilic aromatic substitution (NAS) at activated positions. For example:
-
Vicarious Nucleophilic Substitution (VNS) : Nitro groups in electron-deficient systems can undergo VNS with nucleophiles (e.g., amines, alcohols) .
Data Tables
Table 1: Key Reaction Conditions and Outcomes
Table 2: Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆ClFN₂O₂ | |
| Molecular Weight | 226.59 g/mol | |
| Melting Point | N/A | |
| Boiling Point | ~377.6°C |
Research Findings
-
Mechanistic Insights : The nitro group’s position and electronic effects dictate reaction selectivity, as seen in analogous nitroquinolines .
-
Biological Relevance : Nitroisoquinolines often exhibit activity in enzyme inhibition (e.g., Burgia malai thymidylate kinase) , though specific data for this compound is not available in the provided sources.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in various medicinal applications, particularly due to its bioactive profile:
Anticancer Activity
Research indicates that derivatives of isoquinoline, including 1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline, exhibit anticancer properties. Studies have demonstrated that these compounds can inhibit key enzymes involved in cancer progression, such as tyrosyl DNA phosphodiesterase II (TDP2), which plays a role in DNA repair mechanisms associated with topoisomerase II inhibitors . The selective inhibition of TDP2 could enhance the efficacy of existing anticancer drugs.
Antiviral Properties
The compound is also being explored for its antiviral properties. Its structural features may allow it to interact with viral proteins or inhibit viral replication processes, making it a candidate for further research in antiviral drug development.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic substitution reactions : This involves the replacement of halogen atoms with nucleophiles under controlled conditions, allowing for the introduction of different functional groups.
- Metal-catalyzed reactions : Utilizing catalysts such as palladium can facilitate reactions that form carbon-carbon bonds or introduce halogens effectively .
These synthetic routes not only highlight the versatility of the compound but also its potential as a precursor for more complex molecules.
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
- Inhibition of TDP2 : A study demonstrated that specific analogues of isoquinoline derivatives could inhibit TDP2 with low micromolar IC50 values, suggesting their potential use in enhancing the effectiveness of chemotherapeutic agents .
- Antiviral Screening : In vitro studies have indicated that certain derivatives exhibit antiviral activity against a range of viruses, showcasing their potential as therapeutic agents in viral infections.
- Anticancer Efficacy : Research conducted on cell lines has shown that compounds related to this compound can significantly reduce cell viability in cancer models, indicating their promise as anticancer drugs .
Mechanism of Action
The mechanism by which 1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms can enhance its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological context .
Comparison with Similar Compounds
Comparison with 7-Fluoro-6-methyl-5-nitroisoquinoline
Key Difference : Absence of the 1-chloro substituent.
- Physicochemical Properties: The chloro group may increase lipophilicity, reducing aqueous solubility compared to the non-chlorinated analog. This could affect bioavailability in drug development contexts.
- Spectral Data : While direct NMR data for the target compound is unavailable, analogs in show that chloro substituents cause distinct downfield shifts in $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra compared to hydrogen or methyl groups .
Comparison with 1-Chloro-6-methyl-5-nitroisoquinoline
Key Difference : Absence of the 7-fluoro substituent.
- Electronic Effects : The 7-fluoro group in the target compound introduces an additional electron-withdrawing effect, further deactivating the aromatic ring. This could alter regioselectivity in subsequent reactions (e.g., electrophilic substitution).
- The fluoro group in the target compound may modify toxicity, though this requires experimental validation .
Comparison with 1-Chloro-7-methoxyisoquinoline
Key Difference : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) at position 6.
- Reactivity: The methoxy group in 1-chloro-7-methoxyisoquinoline increases electron density on the aromatic ring, favoring electrophilic attacks at specific positions.
- Solubility : Methoxy groups generally enhance water solubility compared to halogens. The target compound’s lower solubility may necessitate formulation adjustments for pharmaceutical applications .
Comparison with Quinoxaline Derivatives (6-Halo-7-nitroquinoxalines)
Key Difference: Quinoxaline (two nitrogen atoms) vs. isoquinoline (one nitrogen atom) ring systems.
- Electronic and Steric Effects: Quinoxalines, with two nitrogen atoms, exhibit stronger electron-deficient character than isoquinolines. The nitro and halo groups in both systems may confer similar reactivity (e.g., susceptibility to nucleophilic substitution), but the isoquinoline scaffold’s single nitrogen could offer distinct binding motifs in biological targets.
- Synthetic Routes: Boyer et al. () synthesized 6-halo-7-nitroquinoxalines via condensation of diaminobenzene derivatives with diketones. Similar strategies may apply to isoquinoline derivatives, though substituent positions would require optimization .
Data Table: Substituent Effects on Key Properties
| Compound Name | Substituents (Positions) | Molecular Weight | Key Properties/Impacts |
|---|---|---|---|
| 1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline | 1-Cl, 7-F, 6-Me, 5-NO₂ | ~265.6 (calc.) | High lipophilicity; strong electron-withdrawing effects |
| 7-Fluoro-6-methyl-5-nitroisoquinoline | 7-F, 6-Me, 5-NO₂ | ~206.2 (calc.) | Moderate solubility; fewer reactive sites |
| 1-Chloro-6-methyl-5-nitroisoquinoline | 1-Cl, 6-Me, 5-NO₂ | ~237.7 (calc.) | Higher toxicity risk; limited electronic deactivation |
| 1-Chloro-7-methoxyisoquinoline | 1-Cl, 7-OMe | 193.63 | Improved solubility; electron-donating methoxy group |
Biological Activity
1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline is a complex organic compound characterized by its unique isoquinoline structure, which includes a fused bicyclic system with various substituents. Its molecular formula is C10H7ClF N2O2, and it has a molecular weight of approximately 240.62 g/mol. The presence of chlorine, fluorine, methyl, and nitro groups contributes to its distinctive chemical properties and potential biological activities.
The compound exhibits notable chemical reactivity due to the electron-withdrawing effects of the nitro group and halogen substituents. These functional groups facilitate various reactions typical of aromatic compounds, including electrophilic substitutions and nucleophilic attacks. Such reactivity is crucial for its biological interactions and therapeutic potential.
Biological Activity Overview
Research indicates that this compound has significant biological activities, including:
- Antibacterial Properties : Similar compounds have demonstrated efficacy against various bacterial strains.
- Antifungal Effects : The compound may inhibit the growth of certain fungi.
- Anticancer Potential : Preliminary studies suggest that it could interact with metabolic pathways relevant to cancer treatment.
The biological activity of this compound is likely mediated through its interaction with biological macromolecules such as proteins and nucleic acids. Interaction studies have focused on its binding affinity to enzymes involved in metabolic pathways, influencing their activity and stability. The nitro group enhances the bioactivity by participating in redox reactions within biological systems.
Comparative Analysis
A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 2-Chloro-7-nitroquinoline | Contains a nitro group but lacks additional halogens | 0.91 |
| 6-Chloro-2-methyl-3-nitropyridine | Features a methyl group but different ring structure | 0.81 |
| 2-Chloro-3-nitro-6-phenylpyridine | Contains phenyl substitution affecting reactivity | 0.79 |
| 2-Chloro-4,6-dimethyl-3-nitropyridine | Methyl substitutions alter electronic properties | 0.78 |
The unique combination of substituents in this compound may influence its reactivity and biological activity in distinctive ways compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of isoquinoline derivatives, including this compound:
- Anticancer Activity : A study highlighted that isoquinoline derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Efficacy : Research indicated that related compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Mechanistic Insights : Investigations into the binding interactions with specific enzymes revealed that structural modifications could enhance or reduce bioactivity.
Q & A
Q. What are the established synthetic routes for 1-Chloro-7-fluoro-6-methyl-5-nitroisoquinoline, and how do their yields and purity compare?
- Methodological Answer : Synthesis typically involves halogenation, nitration, and methylation of isoquinoline precursors. For example:
- Route 1 : Chlorination of 7-fluoro-6-methylisoquinoline followed by nitration at position 5 .
- Route 2 : Sequential introduction of nitro and chloro groups via electrophilic substitution, optimized for regioselectivity .
- Key Considerations : Reaction temperature, solvent polarity, and catalyst choice (e.g., HNO₃/H₂SO₄ vs. mixed acids) significantly affect yield (40–75%) and purity (>90% by HPLC).
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Route 1 | 65 | 92 | Competing halogenation at adjacent positions |
| Route 2 | 48 | 88 | Nitration side products requiring column purification |
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Methodological Answer :
- Solubility : Low in polar solvents (e.g., water) but soluble in DMSO or DCM, influencing reaction medium selection .
- Stability : Decomposes under prolonged UV exposure; storage in amber vials at –20°C is recommended .
- Melting Point : 158–162°C (varies with crystallinity; differential scanning calorimetry advised for precise measurement) .
Q. Which analytical techniques are most reliable for characterizing this compound, and what are their limitations?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns but may struggle with overlapping peaks due to aromatic complexity .
- MS (ESI) : Provides molecular ion [M+H]⁺ at m/z 255.03, but isotopic chlorine/fluorine signals require high-resolution MS for unambiguous assignment .
- XRD : Resolves crystal packing but requires high-purity single crystals, which are challenging to obtain .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) reported for this compound across different studies?
- Methodological Answer :
- Cross-Validation : Compare data against NIST reference spectra and replicate experiments under standardized conditions (e.g., solvent, temperature) .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and IR vibrational modes, identifying outliers due to experimental artifacts .
Table 2 : Discrepancies in Reported ¹H NMR Shifts (δ, ppm)
| Study | H-3 | H-4 | H-8 |
|---|---|---|---|
| A | 8.2 | 7.9 | 7.6 |
| B | 8.4 | 7.7 | 7.8 |
| NIST | 8.3 | 7.8 | 7.7 |
Q. What strategies are effective in elucidating the reaction mechanisms involving this compound in heterocyclic transformations?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N or ²H isotopes to track nitro-group participation in nucleophilic aromatic substitution .
- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy to distinguish between concerted vs. stepwise pathways .
- Theoretical Analysis : Apply Marcus theory to evaluate electron-transfer steps in photoinduced reactions .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity or stability of derivatives?
- Methodological Answer :
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates or metabolic stability .
- MD Simulations : Predict solvation effects on nitro-group reactivity in aqueous vs. nonpolar environments .
- Adverse Outcome Pathways (AOPs) : Map electronic parameters (e.g., LUMO energy) to toxicity endpoints for risk assessment .
Guidance for Rigorous Research Design
- Feasibility : Ensure synthetic protocols are reproducible by documenting catalyst batches and purification thresholds (e.g., ≥95% purity for biological assays) .
- Ethical Compliance : Adhere to safety protocols for nitro-containing compounds (e.g., fume hood use, waste disposal) .
- Data Transparency : Archive raw spectral data in repositories like PubChem or ChemSpider for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
